5-Methoxypent-1-yn-3-amine

Description

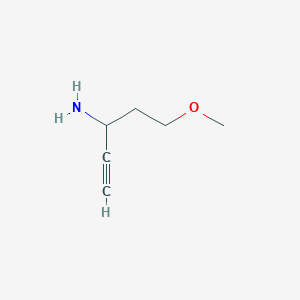

5-Methoxypent-1-yn-3-amine is an aliphatic amine featuring a terminal alkyne group (C≡CH) at position 1, a methoxy (-OCH₃) substituent at position 5, and an amine (-NH₂) group at position 2. This compound combines electrophilic (alkyne) and nucleophilic (amine) functional groups, making it a versatile intermediate in organic synthesis, particularly for click chemistry, pharmaceutical precursors, and agrochemical research.

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

5-methoxypent-1-yn-3-amine |

InChI |

InChI=1S/C6H11NO/c1-3-6(7)4-5-8-2/h1,6H,4-5,7H2,2H3 |

InChI Key |

UEBIUONYAASPKV-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypent-1-yn-3-amine typically involves the reaction of a suitable alkyne with an amine under controlled conditions. One common method is the alkylation of propargylamine with methanol in the presence of a base, such as sodium hydride, to form the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypent-1-yn-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

5-Methoxypent-1-yn-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxypent-1-yn-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the methoxy and alkyne groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Methylpent-1-yn-3-amine

- Structure : Similar backbone (pent-1-yn-3-amine) but replaces the methoxy group at C5 with a methyl (-CH₃) group at C3.

- The methyl group at C3 introduces steric hindrance near the amine, which may hinder nucleophilic reactions compared to 5-Methoxypent-1-yn-3-amine.

- Applications : Primarily used in catalysis and polymer chemistry due to its alkyne reactivity .

(5-Methoxy-2-methylpent-3-yn-2-yl)(methyl)amine

- Structure : Branched chain with a methoxy group at C5 and a methyl group at C2, along with a methyl-substituted amine.

- The methylamine substituent may enhance lipophilicity, favoring membrane permeability in bioactive molecules.

- Applications : Likely explored in medicinal chemistry for its balanced hydrophobicity and amine functionality .

5-(Morpholin-4-yl)pent-2-en-1-amine

- Structure : Contains a morpholine ring (a heterocyclic amine) at C5 and a double bond at C2 instead of an alkyne.

- Key Differences :

- The morpholine ring enhances solubility and stability due to its oxygen and nitrogen atoms.

- The double bond (C=C) at C2 offers conjugation but lacks the alkyne’s click chemistry utility.

- Applications : Used in pharmaceuticals and material science for its rigid structure and hydrogen-bonding capacity .

Aryl-Substituted Amines (e.g., (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine)

- Structure : Aromatic phenyl group at C5 and extended unsaturated backbone.

- Key Differences :

- The aromatic ring introduces π-π stacking interactions, useful in drug-receptor binding.

- Extended conjugation may shift UV-Vis absorption, relevant in photochemical applications.

- Applications : Explored in neurotransmitter analogs and polymer precursors .

5-Methoxytryptamine

- Structure : Indole ring with methoxy at C5 and ethylamine side chain.

- Key Differences :

- The planar indole core enables serotonin receptor binding, unlike the aliphatic backbone of this compound.

- The ethylamine side chain is shorter, affecting bioavailability.

- Applications: Neuropharmacology (e.g., hallucinogens, antidepressants) .

Comparative Analysis Table

Research Implications

- Synthetic Flexibility : The alkyne in this compound enables Huisgen cycloaddition (click chemistry), distinguishing it from morpholine or aryl-substituted analogs .

- Bioactivity : Unlike 5-Methoxytryptamine, the aliphatic structure of this compound may reduce CNS activity but enhance metabolic stability in agrochemicals .

- Safety Considerations : Alkyne-containing compounds require careful handling due to flammability and toxicity risks (inferred from safety protocols in ).

Biological Activity

5-Methoxypent-1-yn-3-amine (C6H11NO) is an organic compound notable for its unique structural features, which include a methoxy group and an alkyne functional group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | UEBIUONYAASPKV-UHFFFAOYSA-N |

| SMILES | COCCC(C#C)N |

This compound is synthesized through various methods, commonly involving the alkylation of propargylamine with methanol under basic conditions. This synthesis allows for the introduction of the methoxy group at a specific position on the pentynyl chain, influencing its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites on these targets, while the hydrophobic methoxy and alkyne groups facilitate π-π stacking interactions. This multifaceted interaction profile enables the compound to modulate enzymatic activity and influence cellular pathways.

Biological Activities

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antioxidant properties, which may help in reducing oxidative stress within cells. Additionally, its anti-inflammatory effects have been studied, suggesting possible applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that compounds similar to this compound can exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects . The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain pathogenic bacteria, making it a candidate for further development in antimicrobial therapeutics.

Case Study 1: Anticancer Activity

A study conducted by researchers at Osaka University explored the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests its potential utility in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.